N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
N-[cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(16)15(11-4-5-11)13(8-14)10-2-6-12(17)7-3-10/h2-3,6-7,11,13,17H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOHKIROWSPTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C(C#N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide typically involves the reaction of 4-hydroxybenzyl cyanide with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .
Major Products
Major products formed from these reactions include quinone derivatives, primary amines, and substituted phenyl derivatives .
Scientific Research Applications
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the cyclopropylacetamide moiety can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between the target compound and selected analogs:
Key Observations
Substituent Effects
- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound is smaller and more rigid than the cyclohexyl group in ’s analog. This may enhance metabolic stability and reduce steric hindrance in binding interactions .
- Hydroxyl vs. Fluorine : The 4-hydroxyphenyl group in the target compound introduces hydrogen-bonding capability, contrasting with the lipophilic 4-fluorophenyl group in ’s compound. Fluorine’s electron-withdrawing effects could alter electronic distribution in aromatic systems .
- Cyano vs. Chloro: While both cyano (target compound) and chloro () are electron-withdrawing, the cyano group’s stronger inductive effect may increase electrophilicity, whereas chloro could participate in nucleophilic substitution reactions .
Biological Activity
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- CAS Number : 2377031-04-2
The compound features a cyclopropyl group attached to an acetamide moiety, with a cyano and hydroxyphenyl substituent, which may contribute to its biological activity.
This compound has been studied for various biological effects, primarily focusing on its role as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as:
- Tyrosinase Inhibition : The compound has shown promise in inhibiting tyrosinase, an enzyme critical for melanin synthesis. This inhibition could have implications for skin-related conditions and cosmetic applications.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits tyrosinase activity | |
| Antitumor Activity | Cytotoxic effects on cancer cell lines | |
| Antimicrobial Effects | Potential antibacterial properties observed |
Case Studies and Research Findings
-
Tyrosinase Inhibition Study :
- A study evaluated the inhibitory effect of this compound on tyrosinase. Results showed a significant reduction in enzyme activity, supporting its potential use in treating hyperpigmentation disorders.
-
Anticancer Potential :
- In vitro studies demonstrated that the compound exhibited selective cytotoxicity against melanoma cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for further development as an anticancer drug.
-
Antimicrobial Properties :
- Preliminary screening for antimicrobial activity revealed that the compound had inhibitory effects against several bacterial strains, indicating potential applications in infectious disease treatment.
Q & A
Basic Research Questions
Q. What are the key parameters for optimizing the synthesis of N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclopropane ring stability), solvent selection (polar aprotic solvents like DMF or DMSO for nucleophilic substitution), and catalyst choice (e.g., K₂CO₃ for deprotonation). Yield improvements often involve stepwise purification via column chromatography and recrystallization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for verifying the cyano group, cyclopropane ring, and acetamide moiety. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₄N₂O₂, 230.27 g/mol), while IR spectroscopy confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the phenolic group) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa or MCF-7) can assess antiproliferative potential. Enzyme inhibition studies (e.g., kinase or protease panels) may identify mechanistic targets. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model ring strain and electron density distribution. Molecular dynamics (MD) simulations track stability under physiological conditions (pH 7.4, 310 K). These methods guide derivatization strategies to enhance stability or target binding .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in NMR peaks (e.g., splitting patterns for diastereomers) may arise from stereochemical impurities. Chiral HPLC or X-ray crystallography clarifies stereochemistry. Batch-to-batch variability in purity (>97% via HPLC) requires rigorous solvent optimization (e.g., gradient elution with acetonitrile/water) .
Q. How does the compound’s hygroscopicity impact formulation for in vivo studies?
- Methodological Answer : Hygroscopicity (observed in analogs like N-(4-hydroxyphenyl)acetamide) necessitates lyophilization or storage under inert gas. Pre-formulation studies using differential scanning calorimetry (DSC) assess thermal stability, while dynamic vapor sorption (DVS) quantifies moisture uptake .
Q. What are the challenges in elucidating the metabolic pathways of this compound?
- Methodological Answer : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the cyclopropane ring) and phase II conjugates (glucuronidation of the phenolic group). Microsomal stability assays (human liver microsomes) with NADPH cofactors quantify metabolic clearance rates .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with PubChem or ChemIDplus entries to resolve structural ambiguities .
- Synthetic Pitfalls : Avoid over-reliance on room-temperature reactions for cyclopropane-containing compounds; thermal decomposition is common .
- Biological Replicates : Use ≥3 independent replicates in cytotoxicity assays to account for variability in cell line responsiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
